N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide
Description
N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a synthetic acetamide derivative featuring a cyclopenta[c]chromen core substituted with a hexyl chain at position 8 and a 4-oxo group. The acetamide moiety is linked via an ether bridge to the chromen system and further substituted with a 2,5-dimethylphenyl group.
Properties
Molecular Formula |
C28H33NO4 |
|---|---|
Molecular Weight |
447.6 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetamide |
InChI |
InChI=1S/C28H33NO4/c1-4-5-6-7-9-20-15-23-21-10-8-11-22(21)28(31)33-26(23)16-25(20)32-17-27(30)29-24-14-18(2)12-13-19(24)3/h12-16H,4-11,17H2,1-3H3,(H,29,30) |
InChI Key |
ASYXHSAPBZPBNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC(=O)NC3=C(C=CC(=C3)C)C)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-({8-hexyl-4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, molecular structure, and various biological activities including antimicrobial and anticancer properties.
Molecular Structure
The compound can be characterized by its complex structure which includes:
- A dimethylphenyl group.
- An acyloxy moiety linked to a cyclopenta[c]chromene derivative.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods for this compound may not be widely documented, similar compounds have been synthesized using techniques such as:
- Condensation reactions to form the acetamide backbone.
- Cyclization reactions to create the chromene structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- A study conducted on related acetamide derivatives showed effective antimicrobial activity against various bacterial strains using the tube dilution method. Compounds demonstrated comparable efficacy to standard drugs like ciprofloxacin and fluconazole .
- The presence of specific functional groups such as halogens or phenyl rings has been associated with enhanced activity against microbial pathogens.
Anticancer Activity
The anticancer potential of this compound can be inferred from studies on similar compounds:
- In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects on cancer cell lines including HCT116 (human colon cancer) and RAW 264.7 (mouse monocyte macrophage leukemia) using MTT assays .
- The IC50 values obtained from these studies provide insights into the effectiveness of the compounds in inhibiting cell proliferation.
Case Studies
Several case studies highlight the biological activity of structurally related compounds:
These studies emphasize the importance of structural modifications in enhancing biological activity.
Comparison with Similar Compounds
Chromenyl vs. Pyrimidinone Cores
- Target Compound: The cyclopenta[c]chromen core provides a fused bicyclic system with a ketone at position 3.
- 2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () : Features a simpler chromen system with a chlorine substituent at position 6 and a methyl group at position 4. The 3,5-dimethylphenyl group differs in substitution pattern from the target compound’s 2,5-dimethylphenyl group, which may alter steric and electronic interactions .
- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,5-dimethylphenyl)acetamide (): Replaces the chromen core with a pyrimidinone ring.
Alkyl Chain Variations
- The target compound’s 8-hexyl chain contrasts with shorter or absent alkyl groups in analogues (e.g., methyl in ). The hexyl chain may improve solubility in non-polar solvents and influence aggregation behavior .
Physicochemical and Structural Properties
Crystallography and Conformational Analysis
- : Demonstrates that substituent positioning (e.g., dichlorophenyl vs. dimethylphenyl) significantly affects molecular conformation and hydrogen-bonding networks. The target compound’s hexyl chain may induce torsional strain, altering crystal packing compared to shorter-chain analogues .
- Planarity of Amide Groups : The planar amide group in the target compound (common to all acetamides) facilitates hydrogen bonding, as seen in ’s R₂²(10) dimer motifs. However, steric hindrance from the 2,5-dimethylphenyl group could limit intermolecular interactions compared to less-substituted derivatives .
Data Tables
Table 1: Structural Comparison of Key Acetamide Derivatives
*Estimated based on similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
